molecular formula C33H33FN2Na2O6 B7796895 4-Hydroxy Atorvastatin Disodium Salt

4-Hydroxy Atorvastatin Disodium Salt

Cat. No.: B7796895
M. Wt: 618.6 g/mol
InChI Key: LTONRNZYFYCVRP-AJUXDCMMSA-L
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Description

4-Hydroxy Atorvastatin Disodium Salt is a metabolite of Atorvastatin, a widely used statin medication. It is known for its role as a selective inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. This compound is primarily used in research settings to study cholesterol metabolism and the pharmacokinetics of statins .

Preparation Methods

The synthesis of 4-Hydroxy Atorvastatin Disodium Salt involves multiple steps, starting from Atorvastatin. The key steps include:

    Hydroxylation: Atorvastatin undergoes hydroxylation to introduce a hydroxyl group at the 4-position.

    Disodium Salt Formation: The hydroxylated product is then converted into its disodium salt form to enhance its solubility and stability.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid dispersion and solvent evaporation are employed to enhance the solubility and bioavailability of the final product .

Chemical Reactions Analysis

4-Hydroxy Atorvastatin Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Atorvastatin.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy Atorvastatin Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

4-Hydroxy Atorvastatin Disodium Salt exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By competitively inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This mechanism is similar to that of its parent compound, Atorvastatin .

Comparison with Similar Compounds

4-Hydroxy Atorvastatin Disodium Salt is unique among statin metabolites due to its specific hydroxylation at the 4-position. Similar compounds include:

    Atorvastatin: The parent compound, which is also an HMG-CoA reductase inhibitor.

    2-Hydroxy Atorvastatin: Another hydroxylated metabolite with different pharmacokinetic properties.

    p-Hydroxy Atorvastatin: A positional isomer with hydroxylation at a different site.

Compared to these compounds, this compound has distinct solubility and stability characteristics, making it particularly useful in research and pharmaceutical applications .

Properties

IUPAC Name

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t26-,27-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTONRNZYFYCVRP-AJUXDCMMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2Na2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy Atorvastatin Disodium Salt
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